molecular formula C31H26FNO3 B15026596 10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B15026596
M. Wt: 479.5 g/mol
InChI Key: MQANDOZZHMEIEW-UHFFFAOYSA-N
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Description

10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound with a unique structure that combines elements of indenoquinoline and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous catalyst such as CuO supported on a zeolite-Y catalyst. This reaction is carried out in ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorobenzyl group allows for substitution reactions, where the fluorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain protein receptors and enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione stands out due to its combination of indenoquinoline and fluorobenzyl groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C31H26FNO3

Molecular Weight

479.5 g/mol

IUPAC Name

10-[4-[(4-fluorophenyl)methoxy]phenyl]-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C31H26FNO3/c1-31(2)15-24-27(25(34)16-31)26(28-29(33-24)22-5-3-4-6-23(22)30(28)35)19-9-13-21(14-10-19)36-17-18-7-11-20(32)12-8-18/h3-14,26,33H,15-17H2,1-2H3

InChI Key

MQANDOZZHMEIEW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)F)C(=O)C1)C

Origin of Product

United States

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